Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate
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Overview
Description
Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate is a chemical compound with the molecular formula C18H26N2O6P2 and a molecular weight of 428.356 g/mol It is known for its unique structure, which includes two bipyridine units linked by bisphosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate typically involves the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or ethanol, for several hours .
Industrial Production Methods
While specific industrial production methods for Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bisphosphonate groups to phosphine oxides.
Substitution: The bipyridine units can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted bipyridine compounds .
Scientific Research Applications
Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting metal ions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting bone diseases due to its bisphosphonate groups.
Mechanism of Action
The mechanism of action of Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate involves its ability to chelate metal ions through its bipyridine and bisphosphonate groups. This chelation process can influence various molecular targets and pathways, including:
Metal Ion Coordination: The compound forms stable complexes with metal ions, which can alter the reactivity and properties of the metal center.
Inhibition of Enzymes: In biological systems, the compound can inhibit enzymes that require metal ions as cofactors, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine-5,5’-dicarboxylic acid: This compound has similar bipyridine units but with carboxylate groups instead of bisphosphonate groups.
2,2’-Bipyridine-4,4’-diylbis(phosphonate): Similar structure but with phosphonate groups at different positions on the bipyridine units.
Biological Activity
Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate (TEBP) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of TEBP, including its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.
Chemical Structure and Properties
TEBP is a bisphosphonate compound characterized by the presence of two phosphonate groups attached to a bipyridine moiety. The general structure can be represented as follows:
This structure enables TEBP to interact with various biological systems, particularly through chelation with metal ions and interaction with biomolecules such as proteins and nucleic acids.
1. Metal Ion Chelation
TEBP exhibits strong chelating properties due to the bipyridine structure, allowing it to form stable complexes with transition metals. This property is crucial for its potential use in catalysis and drug delivery systems. The ability to stabilize metal ions enhances its reactivity in biological systems, potentially leading to therapeutic effects.
2. Antioxidant Activity
Research indicates that TEBP possesses antioxidant properties, which are essential for combating oxidative stress in biological systems. The compound has shown efficacy in scavenging free radicals, thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression.
3. Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated that TEBP exhibits cytotoxic effects on various cancer cell lines. For example, cytotoxicity assays using the MTT method revealed significant cell viability reduction in HeLa and MCF7 cells treated with TEBP compared to control groups. The selectivity towards cancer cells over normal cells suggests a potential therapeutic application in oncology.
Table 1: Summary of Biological Activities of TEBP
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of TEBP on human cancer cell lines including HeLa (cervical carcinoma) and MCF7 (breast cancer). The results indicated that TEBP reduced cell viability by over 50% at concentrations above 50 µM. The selectivity index was calculated by comparing the IC50 values against normal cell lines, demonstrating higher toxicity towards cancer cells while sparing normal cells.
Properties
CAS No. |
209624-10-2 |
---|---|
Molecular Formula |
C18H26N2O6P2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
5-diethoxyphosphoryl-2-(5-diethoxyphosphorylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C18H26N2O6P2/c1-5-23-27(21,24-6-2)15-9-11-17(19-13-15)18-12-10-16(14-20-18)28(22,25-7-3)26-8-4/h9-14H,5-8H2,1-4H3 |
InChI Key |
KDHNLPDUAXBZFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CN=C(C=C1)C2=NC=C(C=C2)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
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